![molecular formula C14H9N5O3S B2424118 3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde CAS No. 461439-08-7](/img/structure/B2424118.png)
3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde
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Overview
Description
“3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde”, also known as NPTS, is an organic compound. It is a derivative of tetrazole, which is a nitrogen-rich heterocycle . Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Scientific Research Applications
Medicinal Chemistry
Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This allows medicine molecules to penetrate more easily through cell membranes .
Antibacterial Activity
Tetrazoles have a wide range of biological activities, including antibacterial activity . They can be used in the development of new antibacterial drugs .
Antifungal Activity
In addition to their antibacterial properties, tetrazoles also exhibit antifungal activity . This makes them useful in the treatment of various fungal infections .
Analgesic Activity
Tetrazoles have been shown to have analgesic (pain-relieving) properties . For example, 5-aryl-4H-1,2,4-triazole derivatives with a 5-phenyl-1H-tetrazol-1-ylmethyl substituent at C3 have shown central and peripheral analgesic properties .
Anti-inflammatory Activity
Tetrazoles also exhibit anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Use in Molecular Docking
Tetrazoles can be used in molecular docking, a method used in medicinal chemistry to study the interactions between a small molecule (the ligand) and a protein (the receptor) . This can help in the design of new drugs .
Detection of Fluoride Ions
Tetrazole derivatives can be used in the detection of fluoride ions . This could have applications in environmental monitoring and public health .
Other Pharmaceutical Activities
Tetrazoles have been found to have a range of other pharmaceutical activities, including antitumor, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, and antihypertensive activities .
Mechanism of Action
Target of Action
Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Pharmacokinetics
The lipid solubility of tetrazolate anions suggests that compounds containing this moiety may have good bioavailability due to their ability to penetrate cell membranes .
Result of Action
Given the wide range of biological activities associated with tetrazoles, it is likely that this compound has diverse effects at the molecular and cellular levels .
Action Environment
It is known that all energetic salts exhibit excellent thermal stabilities with decomposition temperatures ranging within 264–321 °c and are insensitive to impact, friction and electrostatic discharge .
Safety and Hazards
Future Directions
Tetrazoles and their derivatives have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, they could be used as a structural optimization platform for the design and development of more selective and potent molecules .
properties
IUPAC Name |
3-nitro-4-(1-phenyltetrazol-5-yl)sulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O3S/c20-9-10-6-7-13(12(8-10)19(21)22)23-14-15-16-17-18(14)11-4-2-1-3-5-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVZUDPUNRAWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde |
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